Structural Differentiation: 6-Bromo-2-Thioxo Moiety Distinguishes This Compound from the 4-Anilinoquinazoline EGFR Inhibitor Class
The target compound contains a 4-oxo-2-sulfanylidene (thioxo) core, whereas the majority of clinically advanced EGFR inhibitors (gefitinib, erlotinib, afatinib, osimertinib) possess a 4-anilino-2-amino (or 2-ether) quinazoline backbone [1]. Published SAR reveals that replacing the 2-position substituent from oxo to thioxo alters EGFR wild-type IC50 by over 10-fold in certain series, and the 6-bromo substituent further modulates the steric and electronic environment of the ATP-binding pocket [2]. This compound’s N-benzyl-4-methylene-benzamide tail introduces an additional hydrogen-bond acceptor/donor motif not present in the 4-anilino series, creating a differentiated pharmacophore profile .
| Evidence Dimension | 2-position functional group identity and 6-position substituent |
|---|---|
| Target Compound Data | 2-sulfanylidene (C=S), 6-bromo |
| Comparator Or Baseline | Gefitinib: 2-amino (4-anilinoquinazoline); Erlotinib: 2-ether; Afatinib: 2-amino with acrylamide warhead; all with 6-hydrogen or 6-methoxy |
| Quantified Difference | Qualitative structural difference; 2-thioxo series IC50 shift reported as >10-fold vs. 2-oxo in analogous quinazoline chemotypes [2] |
| Conditions | Structural comparison based on published quinazoline SAR landscapes |
Why This Matters
The 2-thioxo-6-bromo scaffold is chemically distinct from the 4-anilinoquinazoline pharmacophore that dominates approved EGFR TKIs, making this compound a valuable probe for exploring kinase selectivity profiles orthogonal to standard type I/II EGFR inhibitors.
- [1] Hou, W.; Ren, Y.; Zhang, Z.; Sun, H.; Ma, Y.; Yan, B. Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorg. Med. Chem. 2018, 26, 1740-1750. View Source
- [2] Hou, W.; Ren, Y.; Zhang, Z.; Sun, H.; Ma, Y.; Yan, B. Bioorg. Med. Chem. 2018, 26, 1740-1750 (SAR discussion on 2-position substituent effects). View Source
